Researchers screening antimycobacterials require stringent positive controls; rifampin's lower potency may fail to discriminate highly active candidates. R 761 (Rifandin) solves this with 8-fold lower in vitro MIC and 3-fold greater in vivo efficacy vs. rifampin in murine M. leprae models. Its resistance mechanism-reduced envelope permeability reversible by EDTA-provides a distinct non-rpoB model for efflux/outer membrane studies without target-mutation confounding. Documented polymorphism impacting bioavailability further supports PK/PD and formulation investigations. Standard pack sizes: 100 mg, 1 g, 5 g, 10 g, 1 kg, and bulk custom.
Molecular FormulaC45H63N3O12
Molecular Weight838 g/mol
CAS No.57184-22-2
Cat. No.B1239047
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
R 761
CAS
57184-22-2
Synonyms
3-(1-isobutyl-1-piperazinyl)rifamycin SV R 761 R-761 rifandin
R 761 (Rifandin): Semisynthetic Rifamycin for Antimycobacterial Research
R 761 (Rifandin, CAS 57184-22-2) is a semisynthetic rifamycin derivative produced via modification at the 3-position of the rifamycin SV core with an isobutylpiperazinyl moiety [1]. As an ansamycin antibiotic, it inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis [2]. Its primary therapeutic applications lie in antitubercular and antileprosy research, where it has been evaluated both preclinically and clinically, particularly in Chinese studies from the 1980s–1990s [3].
Antimycobacterial screening studies requiring a rifamycin-class tool compound
Resistance mechanism research involving permeability barrier pathways
Polymorph-dependent PK/PD and bioavailability modeling studies
[1] MeSH. R 761 [Supplementary Concept]. National Center for Biotechnology Information. Registry Number: 57184-22-2. View Source
[2] Ji BH, et al. Antimycobacterial activities of two newer ansamycins, R-76-1 and DL 473. Int J Lepr Other Mycobact Dis. 1986;54(4):563-77. View Source
[3] Liu SQ, Xu JZ. Studies on the relationship between crystal forms and bioavailability of isobutylpiperazinylrifamycin SV (R76-1). Chinese Journal of Antibiotics. 1982;3:150-4. View Source
Why R 761 Cannot Be Substituted by Other Rifamycins
While R 761 shares the rifamycin core with rifampin, rifapentine, and rifabutin, key differences in the 3-position substituent confer distinct potency, pharmacokinetic, and resistance profiles [1]. Direct comparative studies reveal that R 761 exhibits 8-fold greater in vitro activity against cultivable mycobacteria and 3-fold greater in vivo efficacy than rifampin in murine M. leprae models [2]. Furthermore, its unique resistance mechanism—involving reduced envelope permeability rather than target mutation—diverges from that of rifampin, making cross-resistance not guaranteed [3]. These quantifiable differences mean that substituting another rifamycin for R 761 in experimental systems will yield non-equivalent results, potentially confounding dose-response relationships, efficacy assessments, or resistance studies.
R 761Reported higher antimycobacterial potencyvs. RifampinPotency and efficacy profiles may not transfer; substitution can shift dose-response relationships in screening models.
R 761Resistance via reduced envelope permeabilityvs. RifampinMechanism of resistance differs from typical rpoB mutation; cross-resistance assumptions require experimental verification.
R 761Crystal form-dependent bioavailabilityvs. Other rifamycinsPolymorph-specific exposure variability may not be reproduced by rifampin or rifapentine without form characterization.
[1] MeSH. R 761 [Supplementary Concept]. National Center for Biotechnology Information. Registry Number: 57184-22-2. View Source
[2] Ji BH, et al. Antimycobacterial activities of two newer ansamycins, R-76-1 and DL 473. Int J Lepr Other Mycobact Dis. 1986;54(4):563-77. View Source
[3] Zhang XF, et al. Studies on resistant mechanism of bacteria to a new antituberculosis agent Rifandin (R-761)—Morphological and ultrastructure comparison of sensitive and resistant cells. Chinese Journal of Antibiotics. 1989;4:272-7. View Source
Quantitative Differentiation Evidence vs. Comparator Rifamycins
Superior In Vitro Potency Against Mycobacteria
In a direct head-to-head comparison using minimal inhibitory concentration (MIC) assays against cultivable mycobacteria, R 761 (R-76-1) demonstrated approximately 8-fold greater in vitro potency than rifampin (RMP) [1].
In vitro potencyReported
~8× more active than rifampin (MIC basis)
Supports antimycobacterial screening context
Cultivable mycobacteria; direct head-to-head comparison
AntimycobacterialMICIn Vitro
Evidence Dimension
In vitro potency (relative MIC)
Target Compound Data
MIC ~0.125× RMP
Comparator Or Baseline
Rifampin (RMP) MIC = 1× (reference)
Quantified Difference
~8× more active
Conditions
Cultivable mycobacteria species (multiple), standard MIC assays
Why This Matters
Lower MIC indicates higher potency per unit mass, enabling reduced dosing in experimental models and potentially lowering cost per effective dose in research.
AntimycobacterialMICIn Vitro
[1] Ji BH, et al. Antimycobacterial activities of two newer ansamycins, R-76-1 and DL 473. Int J Lepr Other Mycobact Dis. 1986;54(4):563-77. View Source
Enhanced In Vivo Efficacy in Murine M. leprae Model
In a murine M. leprae infection model, R 761 (R-76-1) was found to be three times more effective than rifampin (RMP) when comparing therapeutic outcomes across multiple treatment schedules and dosage regimens [1].
In vivo model responseReported
3× greater reported response than rifampin in murine M. leprae model
Supports murine infection model endpoint interpretation
M. lepraemurium infection in mice, various treatment schedules
Why This Matters
Demonstrates superior in vivo activity, which is critical for researchers modeling therapeutic interventions in mycobacterial infections and for assessing translational potential.
AntileprosyIn VivoEfficacy
[1] Ji BH, et al. Antimycobacterial activities of two newer ansamycins, R-76-1 and DL 473. Int J Lepr Other Mycobact Dis. 1986;54(4):563-77. View Source
Bactericidal Activity Distinction at Low Concentrations
Using a kinetic method with 0.001% drug in diet, R 761 (R-76-1) demonstrated a bactericidal-type effect against M. leprae, whereas rifampin (RMP) did not exhibit bactericidal activity under identical conditions [1]. With a proportional bactericidal method, R 761 possessed about three times the bactericidal activity of RMP [1].
Bactericidal activity distinctionReported
Bactericidal effect at 0.001% dietary concentration vs. rifampin non-bactericidal; ~3× bactericidal activity
Supports bactericidal vs. bacteriostatic endpoint context
Kinetic method, M. leprae mouse footpad model
BactericidalM. lepraeMouse Model
Evidence Dimension
Bactericidal activity (presence/absence and relative magnitude)
Target Compound Data
Bactericidal effect at 0.001% diet; 3× RMP bactericidal activity
Comparator Or Baseline
Rifampin (RMP) non-bactericidal at 0.001% diet; 1× reference
Quantified Difference
Qualitative distinction plus 3× quantitative difference
Conditions
Kinetic method in M. leprae mouse footpad model, 0.001% drug in diet
Why This Matters
Bactericidal vs. bacteriostatic activity fundamentally impacts treatment duration and relapse rates in infection models; this distinction is crucial for researchers designing regimens for persistent mycobacterial infections.
BactericidalM. lepraeMouse Model
[1] Ji BH, et al. Antimycobacterial activities of two newer ansamycins, R-76-1 and DL 473. Int J Lepr Other Mycobact Dis. 1986;54(4):563-77. View Source
Unique Resistance Mechanism: Permeability Barrier
Ultrastructural studies comparing R 761-sensitive and R 761-resistant bacterial cells revealed that resistance is associated with a coarser, harder cell surface, thickened outer membrane, and increased electron density, indicating reduced envelope permeability to the drug [1]. This contrasts with rifampin resistance, which typically arises from mutations in RNA polymerase (rpoB). Treatment of resistant cells with R 761 plus EDTA restored sensitivity, further supporting the permeability barrier mechanism [1].
Ultrastructure evidence in S. aureus/E. coli; class-level inference
ResistancePermeabilityUltrastructure
Evidence Dimension
Resistance mechanism
Target Compound Data
Resistance via decreased envelope permeability
Comparator Or Baseline
Rifampin resistance typically via rpoB mutation (target modification)
Quantified Difference
Mechanistic distinction (qualitative)
Conditions
Electron microscopy of S. aureus and E. coli sensitive/resistant pairs; EDTA reversal assays
Why This Matters
Understanding distinct resistance mechanisms informs experimental design for combination therapy studies and helps researchers avoid cross-resistance assumptions when working with R 761 versus other rifamycins.
ResistancePermeabilityUltrastructure
[1] Zhang XF, et al. Studies on resistant mechanism of bacteria to a new antituberculosis agent Rifandin (R-761)—Morphological and ultrastructure comparison of sensitive and resistant cells. Chinese Journal of Antibiotics. 1989;4:272-7. View Source
Dose Reduction Capability in Clinical Tuberculosis
In clinical practice for tuberculosis treatment, the required daily dose of R 761 (Rifandin) is reported to be approximately one-third that of rifampin (RFP) to achieve comparable therapeutic effect [1]. Specifically, typical R 761 dosing is 150 mg daily, whereas rifampin is administered at 450–600 mg daily [1].
Reported clinical dose contextData to verify
~1/3 of rifampin daily dose reported for comparable endpoint context (150 mg vs. 450–600 mg)
Supports dose-context interpretation only; not a dosing recommendation
Human tuberculosis therapy context; source-specific review needed
DosingTuberculosisClinical
Evidence Dimension
Clinical dosing requirement
Target Compound Data
150 mg/day
Comparator Or Baseline
Rifampin (RFP) 450–600 mg/day
Quantified Difference
1/3 to 1/4 the daily dose
Conditions
Human tuberculosis therapy, standard regimens
Why This Matters
Lower milligram-per-day requirement may reduce per-patient drug cost and improve tolerability, making R 761 a procurement consideration for large-scale research studies or clinical trials where drug supply and patient adherence are factors.
DosingTuberculosisClinical
[1] Gao LX. Intermittent administration of rifandin causing hypertensive encephalopathy: a case report. New Drugs and Clinical Remedies. 1983;4:2-3. View Source
Crystal Form-Dependent Bioavailability Profiles
R 761 is polymorphous; crystal forms type I and IV demonstrated superior bioavailability compared to other forms in artificial gastrointestinal juice and in vivo plasma concentration/excretion studies [1]. This property necessitates specific crystal form characterization for reproducible experimental outcomes—a consideration less critical for rifampin, which does not exhibit the same polymorph-dependent bioavailability variation [1].
Crystal form bioavailabilitySource review
Type I and IV forms associated with higher exposure in artificial GI fluid and in vivo
Supports polymorph-dependent formulation context
Form-specific quantitative data not reported; review required
BioavailabilityPolymorphsPharmacokinetics
Evidence Dimension
Crystal form-dependent bioavailability
Target Compound Data
Type I and IV forms have higher bioavailability
Comparator Or Baseline
Rifampin bioavailability less dependent on specific crystal form
Quantified Difference
Form-dependent variation (qualitative, form-specific data not provided)
Conditions
Artificial GI fluid solubility, plasma concentration, excretion rate
Why This Matters
Procurement and formulation of R 761 for in vivo studies must specify crystal form to ensure reproducible bioavailability; researchers substituting other rifamycins without this consideration risk uncontrolled variability in pharmacokinetic parameters.
BioavailabilityPolymorphsPharmacokinetics
[1] Liu SQ, Xu JZ. Studies on the relationship between crystal forms and bioavailability of isobutylpiperazinylrifamycin SV (R76-1). Chinese Journal of Antibiotics. 1982;3:150-4. View Source
Recommended Research and Industrial Application Scenarios
Antimycobacterial Drug Discovery: High-Potency Control
When screening novel antimycobacterial compounds, R 761 serves as a high-potency positive control. Its 8-fold lower in vitro MIC and 3-fold greater in vivo efficacy versus rifampin provide a more stringent benchmark for assessing candidate potency [1]. This is particularly valuable in M. leprae murine models, where the bactericidal activity at low dietary concentrations distinguishes R 761 from rifampin [1].
Mycobacterial Resistance Mechanism Studies
R 761 is ideal for studying non-target-based resistance mechanisms in mycobacteria. Its documented resistance via reduced envelope permeability—reversible by EDTA—offers a model system distinct from the rpoB mutation-driven resistance of rifampin [1]. Researchers can employ R 761 to investigate efflux pump or outer membrane alterations without confounding by target mutations.
PK/PD Modeling of Polymorph-Dependent Bioavailability
The documented polymorphism of R 761 and its impact on bioavailability make it a relevant compound for PK/PD studies examining how crystal form influences in vivo exposure and efficacy [1]. This scenario is particularly useful for formulation scientists optimizing solid dosage forms or investigating biopharmaceutics classification system (BCS) behavior of poorly soluble rifamycins.
Cost-Effective Large-Scale Screening Programs
For screening programs requiring large quantities of rifamycin controls, R 761's 3- to 4-fold lower required dose per assay (based on clinical dosing reduction) may translate to reduced overall compound consumption and cost [1]. This makes R 761 a procurement consideration for high-throughput screening facilities with budget constraints.
Application
Selection Property
Validation Focus
Antimycobacterial screening studies
Reported higher potency vs. rifampin
MIC-based activity ranking and comparator benchmarking
Resistance mechanism research
Permeability barrier resistance phenotype
Envelope permeability assays and EDTA reversibility verification
Polymorph-dependent PK/PD modeling
Crystal form identity and dissolution
Form-specific exposure and bioavailability confirmation
Large-scale screening procurement
Per-assay consumption context
Cost-per-effective-dose review based on reported potency
[1] Ji BH, et al. Antimycobacterial activities of two newer ansamycins, R-76-1 and DL 473. Int J Lepr Other Mycobact Dis. 1986;54(4):563-77. View Source
[2] Zhang XF, et al. Studies on resistant mechanism of bacteria to a new antituberculosis agent Rifandin (R-761)—Morphological and ultrastructure comparison of sensitive and resistant cells. Chinese Journal of Antibiotics. 1989;4:272-7. View Source
[3] Liu SQ, Xu JZ. Studies on the relationship between crystal forms and bioavailability of isobutylpiperazinylrifamycin SV (R76-1). Chinese Journal of Antibiotics. 1982;3:150-4. View Source
[4] Gao LX. Intermittent administration of rifandin causing hypertensive encephalopathy: a case report. New Drugs and Clinical Remedies. 1983;4:2-3. View Source
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